molecular formula C21H17NO2 B101800 Benzamide, N-benzoyl-N-(phenylmethyl)- CAS No. 19264-38-1

Benzamide, N-benzoyl-N-(phenylmethyl)-

Cat. No. B101800
CAS RN: 19264-38-1
M. Wt: 315.4 g/mol
InChI Key: NQMLUSZVMOQRIW-UHFFFAOYSA-N
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Description

Benzamide, N-benzoyl-N-(phenylmethyl)-, is a widely used organic compound in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. Benzamide has various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

Benzamide acts as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. Benzamide also acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of genes that are involved in cell differentiation and apoptosis.

Biochemical And Physiological Effects

Benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP and HDAC. Benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, benzamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

Benzamide has several advantages for lab experiments. It is readily available and relatively inexpensive. Benzamide is also stable under normal laboratory conditions. However, benzamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Benzamide is also toxic and should be handled with care.

Future Directions

There are several future directions for research on benzamide. One area of research is the development of new synthetic methods for benzamide and its derivatives. Another area of research is the identification of new targets for benzamide in cancer cells. Benzamide has also been shown to have potential as an anti-inflammatory agent, and further research in this area is warranted. Finally, benzamide has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, and further research in this area is needed.
Conclusion:
In conclusion, benzamide is a widely used organic compound in scientific research. It has various applications in the field of chemistry, biochemistry, and pharmacology. Benzamide acts as an inhibitor of PARP and HDAC, leading to the accumulation of DNA damage and ultimately cell death. Benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on benzamide, including the development of new synthetic methods and the identification of new targets for benzamide in cancer cells.

Synthesis Methods

Benzamide can be synthesized by the reaction of benzoyl chloride and ammonia in the presence of a catalyst such as copper powder. The reaction produces benzamide and hydrogen chloride gas. Another method of synthesizing benzamide is by the reaction of benzoyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces benzamide and hydrogen chloride gas.

Scientific Research Applications

Benzamide has various applications in scientific research. It is used as a starting material for the synthesis of other organic compounds such as benzamidine, benzylamine, and benzoic acid. Benzamide is also used as a reagent for the detection of amino acids in biological samples. It reacts with amino acids to form a colored product that can be detected by spectrophotometry.

properties

CAS RN

19264-38-1

Product Name

Benzamide, N-benzoyl-N-(phenylmethyl)-

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzoyl-N-benzylbenzamide

InChI

InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

NQMLUSZVMOQRIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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